2-[(4-Methoxybenzyl)oxy]ethanesulfonyl Chloride
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Overview
Description
2-[(4-Methoxybenzyl)oxy]ethanesulfonyl Chloride is a chemical compound with the molecular formula C10H13ClO4S. It is known for its role in organic synthesis, particularly in the preparation of various intermediates and derivatives. The compound is characterized by its sulfonyl chloride group, which makes it highly reactive and useful in a variety of chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxybenzyl)oxy]ethanesulfonyl Chloride typically involves the reaction of 4-methoxybenzyl alcohol with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. This can include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxybenzyl)oxy]ethanesulfonyl Chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and other sulfonyl-containing compounds .
Scientific Research Applications
2-[(4-Methoxybenzyl)oxy]ethanesulfonyl Chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-Methoxybenzyl)oxy]ethanesulfonyl Chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl Chloride: Similar in structure but contains a benzoyl group instead of an ethanesulfonyl group.
4-Methoxybenzyl Chloride: Contains a benzyl chloride group instead of an ethanesulfonyl chloride group.
Uniqueness
2-[(4-Methoxybenzyl)oxy]ethanesulfonyl Chloride is unique due to its combination of a methoxybenzyl group and an ethanesulfonyl chloride group. This combination provides specific reactivity and properties that are not found in other similar compounds .
Properties
Molecular Formula |
C10H13ClO4S |
---|---|
Molecular Weight |
264.73 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO4S/c1-14-10-4-2-9(3-5-10)8-15-6-7-16(11,12)13/h2-5H,6-8H2,1H3 |
InChI Key |
AKRNFIACVRZSSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COCCS(=O)(=O)Cl |
Origin of Product |
United States |
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